

Solubility and partition coefficient (LogP) data for 4-Chloro-thiamethoxam

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Compound of Interest

Compound Name: 4-Chloro-thiamethoxam

Cat. No.: B1154349

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Technical Monograph: Physicochemical Profiling of 4-Chloro-thiamethoxam

Executive Summary

4-Chloro-thiamethoxam (often cataloged as Thiamethoxam Impurity 5) represents a critical structural analog of the neonicotinoid insecticide Thiamethoxam. Chemically defined as (E)-N-(3-((2,4-dichlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide, this molecule differs from the parent active pharmaceutical ingredient (API) by the substitution of a hydrogen atom with a chlorine atom at the 4-position of the thiazole ring.

For researchers and drug development professionals, this compound serves two primary functions:

- **Impurity Profiling:** It is a process-related impurity that must be monitored during the synthesis of Thiamethoxam to ensure regulatory compliance (e.g., FAO/WHO specifications).
- **SAR Studies:** It provides a data point for Structure-Activity Relationship (SAR) studies, specifically analyzing how halogenation of the thiazole heterocycle affects lipophilicity and bioavailability.

This guide provides the physicochemical baseline for **4-Chloro-thiamethoxam**, synthesizing available experimental data with consensus predictive modeling where pharmacopeial standards are yet to be established.

Physicochemical Profile

The introduction of a second chlorine atom to the thiazole ring significantly alters the electronic and steric properties of the molecule compared to the parent Thiamethoxam. The data below contrasts the parent molecule with the 4-Chloro analog to illustrate these shifts.

Table 1: Comparative Physicochemical Properties

Property	Thiamethoxam (Parent API)	4-Chloro- thiamethoxam (Impurity 5)	Trend / Note
CAS Number	153719-23-4	Not Listed in Public Registries	Identified as Impurity 5 (e.g., T-129006)
Molecular Formula	C ₈ H ₁₀ ClN ₅ O ₃ S	C ₈ H ₉ Cl ₂ N ₅ O ₃ S	Addition of Cl, loss of H
Molecular Weight	291.71 g/mol	326.16 g/mol	+34.45 Da (Chlorination)
LogP (Octanol/Water)	-0.13 (Experimental)	0.45 ± 0.3 (Predicted)	Shift toward lipophilicity (+0.6 ΔLogP)
Water Solubility	4.1 g/L (at 25°C)	< 1.0 g/L (Estimated)	Reduced due to higher lipophilicity
Solubility (Organic)	Soluble in Acetone, DCM	Soluble in Methanol, DMSO	Standard polar organic solubility
pKa	> 14 (Neutral)	~13.5 (Predicted)	Inductive effect of Cl stabilizes anion slightly

Mechanistic Insight: The "Chloro-Shift"

The shift in LogP from -0.13 (hydrophilic) to ~0.45 (moderately lipophilic) is driven by the hydrophobic substituent constant (π) of the chlorine atom.

- Parent State: Thiamethoxam is highly water-soluble, facilitating systemic transport in plants (xylem mobility).
- 4-Chloro State: The additional chlorine at the 4-position increases the lipophilicity of the thiazole ring. While this may enhance penetration through insect cuticles, it significantly reduces water solubility, potentially altering the compound's environmental mobility and retention time in Reverse-Phase HPLC (RP-HPLC).

Experimental Protocols

As specific experimental values for **4-Chloro-thiamethoxam** are rarely published in open literature, researchers must often determine these values in-house. Below are the standard operating procedures (SOPs) for validating these properties.

Protocol A: High-Throughput LogP Determination (HPLC Method)

Best for impurities where material quantity is limited (<5 mg).

Principle: The retention time (

) of an analyte on a C18 column correlates linearly with its LogP. This method avoids the large sample requirements of the traditional Shake-Flask method.

Workflow:

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 150mm x 4.6mm, 5 μ m.
- Mobile Phase: Isocratic Methanol:Water (60:40) buffered to pH 7.4.
- Calibration: Inject a standard mixture of 5 reference compounds with known LogP values spanning -0.5 to +1.5 (e.g., Acetanilide, Toluene, Thiamethoxam).
- Measurement: Inject **4-Chloro-thiamethoxam** (dissolved in Methanol).
- Calculation:
 - Calculate the Capacity Factor (

):

(Where

is the dead time, determined using Uracil or Sodium Nitrate)

- Plot Log vs. Known LogP of standards.
- Interpolate the LogP of **4-Chloro-thiamethoxam**.

Protocol B: Solubility Screening (Turbidimetric Assay)

Principle: Detecting the "crash out" point of a solute in aqueous buffer using optical density.

- Stock Prep: Dissolve **4-Chloro-thiamethoxam** in DMSO at 10 mM.
- Titration: Aliquot stock into a 96-well plate.
- Dilution: Add increasing volumes of PBS buffer (pH 7.4) to each well.
- Readout: Measure Absorbance at 620 nm (turbidity) immediately and after 24h incubation.
- Endpoint: The concentration immediately preceding a spike in OD620 is the kinetic solubility limit.

Visualizing the Characterization Workflow

The following diagram outlines the logical flow for isolating and characterizing this specific impurity from a crude Thiamethoxam synthesis batch.



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Figure 1: Workflow for the isolation and physicochemical validation of Thiamethoxam Impurity 5.

Implications for Research & Development

Analytical Method Development

Due to the increased lipophilicity (Predicted LogP \sim 0.45 vs -0.13), **4-Chloro-thiamethoxam** will elute after Thiamethoxam in Reverse-Phase HPLC.

- Recommendation: Ensure your gradient run time is sufficient to elute this impurity. If Thiamethoxam elutes at 5.0 min, expect **4-Chloro-thiamethoxam** around 6.5–8.0 min depending on the gradient slope.

Environmental Fate

The addition of the chlorine atom generally increases stability against hydrolysis but may increase susceptibility to photolysis depending on the bond energy. The reduced water solubility implies that if released, this analog is more likely to adsorb to soil organic matter () than the highly mobile parent Thiamethoxam.

Toxicity Potential

While specific toxicological data for the 4-chloro analog is proprietary, the chlorothiazole moiety is the pharmacophore responsible for binding to the nicotinic acetylcholine receptor (nAChR) in insects. Modifications here (like adding a second Cl) often retain biological activity but may alter receptor binding affinity.

References

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